

dCeMM4 mechanism of action

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Compound of Interest

Compound Name: dCeMM4

Cat. No.: B10854763

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An In-depth Technical Guide to the **dCeMM4** Mechanism of Action

Introduction

dCeMM4 is a small molecule classified as a "molecular glue" degrader.[1][2] Unlike traditional enzyme inhibitors, molecular glues function by inducing or stabilizing interactions between two proteins that would not normally associate.[3] This induced proximity can be harnessed to co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate specific target proteins.[4][5] **dCeMM4** specifically triggers the degradation of Cyclin K, a crucial regulator of transcription, by mediating its interaction with an E3 ubiquitin ligase complex. This guide provides a detailed technical overview of the mechanism of action, supporting quantitative data, and the experimental protocols used to elucidate **dCeMM4**'s function.

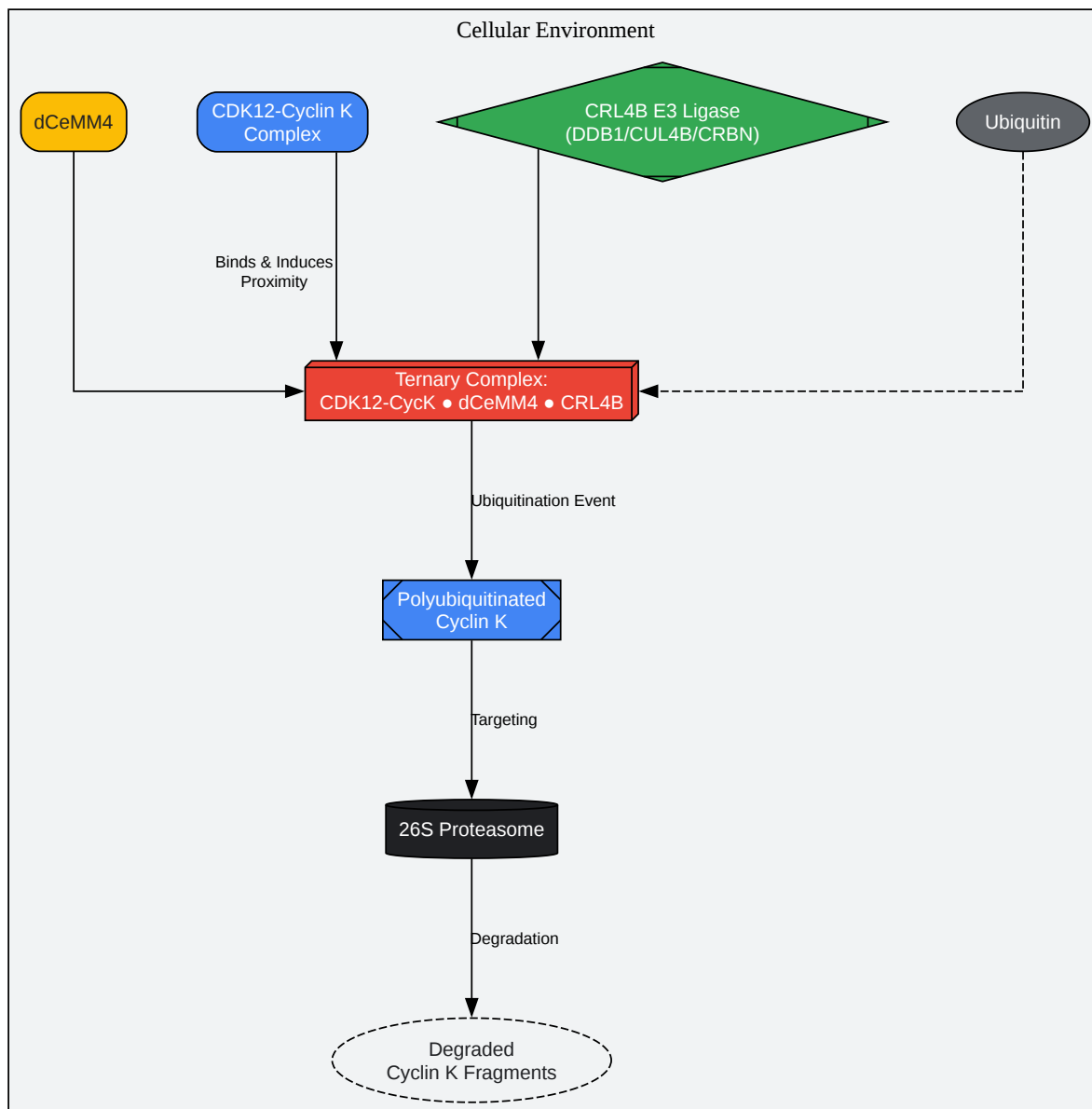
Core Mechanism of Action

dCeMM4's primary mechanism is the induced degradation of Cyclin K through the formation of a ternary complex. The process involves the CDK12-Cyclin K complex, the **dCeMM4** molecule, and the CRL4B E3 ubiquitin ligase complex.

- **Ternary Complex Formation:** **dCeMM4** acts as a molecular adhesive, promoting a direct interaction between the CDK12-Cyclin K protein complex and the DDB1 component of the Cullin-RING Ligase 4B (CRL4B) E3 ubiquitin ligase. In this ternary structure, CDK12 functions primarily as an adaptor protein, positioning its partner, Cyclin K, for interaction with the ligase.

- **Ubiquitination of Cyclin K:** Once the proximity is established, the E3 ligase complex facilitates the transfer of ubiquitin molecules to Cyclin K. This polyubiquitination marks Cyclin K as a substrate for proteasomal degradation.
- **Proteasomal Degradation:** The polyubiquitinated Cyclin K is recognized and degraded by the 26S proteasome, leading to its rapid and efficient removal from the cell.
- **Downstream Consequences:** The degradation of Cyclin K impairs the kinase activity of its catalytic partner, CDK12. This leads to reduced phosphorylation of RNA Polymerase II, resulting in global transcriptional downregulation and subsequent apoptosis. While Cyclin K is the primary target for degradation, its associated kinases, CDK12 and CDK13, experience a milder destabilization.

Signaling Pathway Diagram



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